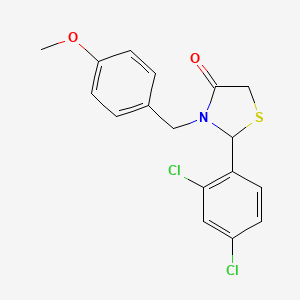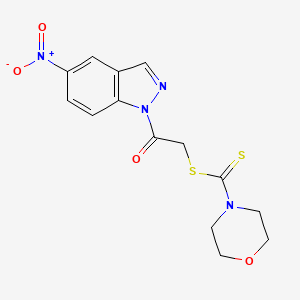![molecular formula C23H26N4O4S B15283861 [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide](/img/structure/B15283861.png)
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrobenzylidene group, a hydrazono group, a dimethylbicycloheptane core, and a phenylmethanesulfonamide moiety.
Métodos De Preparación
The synthesis of [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized via a Diels-Alder reaction involving a furan and an olefinic dienophile . The nitrobenzylidene hydrazono group is then introduced through a condensation reaction with 4-nitrobenzaldehyde and hydrazine . The final step involves the sulfonamide formation by reacting the intermediate with phenylmethanesulfonyl chloride under basic conditions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydroxide.
Aplicaciones Científicas De Investigación
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzylidene group can interact with nucleophilic sites on proteins, potentially inhibiting their function. The hydrazono group can form stable complexes with metal ions, affecting various biochemical pathways. The sulfonamide moiety can interact with enzymes, inhibiting their activity by mimicking the natural substrate .
Comparación Con Compuestos Similares
Similar compounds to [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide include:
Nitrobenzylidenesulfenimines: These compounds also contain a nitrobenzylidene group and have been shown to have high antioxidant and membrane-protective activities.
1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives: These compounds have similar bicyclic structures and have been studied for their anticonvulsant, hypoglycemic, and anti-inflammatory potential.
N-(3-phenylbicyclo[2.2.1]hept-2-yl)-N-ethylamine: This compound has a similar bicyclic core and has been synthesized for its potential therapeutic applications.
The uniqueness of [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[22
Propiedades
Fórmula molecular |
C23H26N4O4S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1-[(2E)-7,7-dimethyl-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1-bicyclo[2.2.1]heptanyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C23H26N4O4S/c1-22(2)18-12-13-23(22,16-32(30,31)26-19-6-4-3-5-7-19)21(14-18)25-24-15-17-8-10-20(11-9-17)27(28)29/h3-11,15,18,26H,12-14,16H2,1-2H3/b24-15+,25-21+ |
Clave InChI |
ARXHPADNWROMPT-GFUUNDCYSA-N |
SMILES isomérico |
CC1(C2CCC1(/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2)CS(=O)(=O)NC4=CC=CC=C4)C |
SMILES canónico |
CC1(C2CCC1(C(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])C2)CS(=O)(=O)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283778.png)
![2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B15283781.png)
![3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283782.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B15283783.png)
methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B15283789.png)
![{2-[(Butylamino)methyl]phenoxy}acetic acid](/img/structure/B15283803.png)
![methyl 2-{5-[1-(methylamino)cyclopentyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283838.png)
![6-(2-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283846.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)
![N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B15283878.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)


